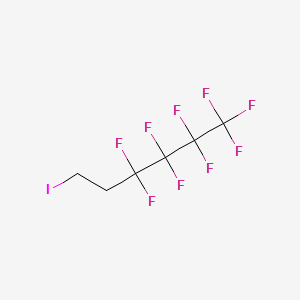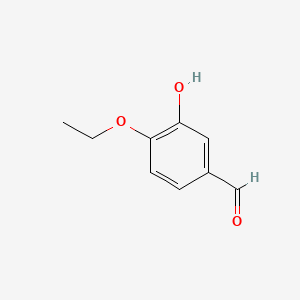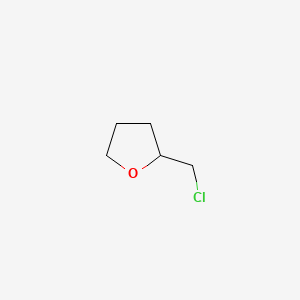
Tetrahydrofurfuryl chloride
説明
Tetrahydrofurfuryl chloride is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Synthesis Analysis
This compound can be synthesized from tetrahydrofurfuryl alcohol, using (tetrahydrofuran-2-yl)methyl methanesulfonate as an intermediate .Molecular Structure Analysis
The molecular formula of this compound is C5H9ClO. The IUPAC Standard InChI is InChI=1S/C5H9ClO/c6-4-5-2-1-3-7-5/h5H,1-4H2 .Physical And Chemical Properties Analysis
This compound is a liquid with a density of 1.11 g/mL at 25 °C. It has a refractive index of n20/D 1.455 (lit.) and a boiling point of 150-151 °C (lit.) .科学的研究の応用
1. Use in Food Packaging
Tetrahydrofuran, a related compound to Tetrahydrofurfuryl chloride, is utilized in the fabrication of films for packaging, transporting, or storing foods. It acts as a solvent in the casting of film from polymeric resins like vinyl chloride or vinyl acetate. The residual amount of tetrahydrofuran in the film is regulated to ensure safety (Food & Subpart, 2012).
2. CO2 Capture and Environmental Impact
Tetrahydrofuran (THF) is used in the process of clathrate-based CO2 capture from simulated flue gas. It demonstrates significant reduction in clathrate formation pressure and shows high gas uptake and CO2 concentration changes in the vapor phase. This indicates its potential in environmental applications, particularly in reducing greenhouse gas emissions (Kim, Choi & Seo, 2017).
3. Catalysis in Organic Synthesis
Gold(III) chloride is used as a catalyst in the transformation of α-hydroxyallenes to 2,5-dihydrofurans, a process in which this compound may be involved. This method demonstrates a mild and efficient approach for producing dihydrofurans, crucial in various chemical syntheses (A. H. and Krause, 2001).
4. In Chemical Analysis and Material Science
The chemical dehydrochlorination of polyvinyl chloride in solution in tetrahydrofuran, a process related to this compound, is studied for characterizing dehydrochlorinated products. This process is significant in material science and chemical analysis, providing insights into the properties and transformations of polymeric materials (Simon, Fraysse & Périchaud, 1992).
5. In Ionic Liquid Applications
Different ionic liquids, such as benzyldimethyl(tetradecyl)ammonium chloride, are investigated as solvents for cellulose, where this compound may be used as a component. This application is crucial in the development of new materials and the functionalization of cellulose for various industrial purposes (Heinze, Schwikal & Barthel, 2005).
6. In the Study of Metal-Alloy Corrosion
Molten chlorides, including those containing compounds like this compound, are used in concentrated solar power plantsfor thermal energy storage. The study of corrosion behaviors of metallic alloys in molten chlorides at high temperatures is essential for improving the efficiency and durability of these systems. Understanding corrosion mechanisms can lead to the development of more robust materials for energy storage in solar power applications (Ding, Bonk & Bauer, 2018).
7. In Electrochemical Applications
Electrolyte solutions for rechargeable magnesium batteries, based on phenyl magnesium chloride and other components, have been developed. These solutions demonstrate properties like reversible Mg deposition and wide electrochemical windows, indicating their potential in battery technology. The stability and efficiency of these electrolytes could advance the development of high-energy-density rechargeable batteries (Mizrahi et al., 2008).
Safety and Hazards
Tetrahydrofurfuryl chloride is a flammable liquid and vapor. It may cause respiratory irritation, serious eye irritation, and skin irritation. It is also suspected of causing cancer. Safety measures include wearing personal protective equipment, avoiding breathing vapors, mist, or gas, and ensuring adequate ventilation .
特性
IUPAC Name |
2-(chloromethyl)oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c6-4-5-2-1-3-7-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJLGIMHHWKRAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883930 | |
| Record name | Furan, 2-(chloromethyl)tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [MSDSonline] | |
| Record name | 2-Chloromethyl tetrahydrofuran | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7358 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
150-151 °C | |
| Record name | 2-CHLOROMETHYL TETRAHYDROFURAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2114 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.110 @ 25 °C | |
| Record name | 2-CHLOROMETHYL TETRAHYDROFURAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2114 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS RN |
3003-84-7 | |
| Record name | 2-(Chloromethyl)tetrahydrofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3003-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloromethyl tetrahydrofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003003847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydrofurfuryl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furan, 2-(chloromethyl)tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Furan, 2-(chloromethyl)tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)tetrahydrofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.185 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLOROMETHYL TETRAHYDROFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R874RQ16IG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-CHLOROMETHYL TETRAHYDROFURAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2114 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic applications of Tetrahydrofurfuryl chloride?
A1: this compound serves as a valuable starting material for synthesizing various compounds. For instance, it can be reacted with n-butyllithium (n-BuLi) in tert-butyl methyl ether (t-BuOMe) at 0°C to produce Pent-4-yn-1-ol with a high yield []. Alternatively, reacting it with lithium in tetrahydrofuran (THF) at temperatures ranging from 0°C to room temperature leads to the formation of Pent-4-en-1-ol in high yield []. These reactions highlight the versatility of this compound in accessing different alcohol derivatives.
Q2: Can you provide an example of a multi-step synthesis using this compound?
A2: this compound is a key intermediate in the synthesis of N-ethyl-2-aminomethyl pyrrolidine, a precursor for the antipsychotic drug sulpiride []. The synthesis involves converting Tetrahydrofurfuryl alcohol to this compound using thionyl chloride. Subsequent steps include ammonation, amine protection, decyclization, cyclization with ethylamine, and finally, hydrolysis to yield the desired N-ethyl-2-aminomethyl pyrrolidine [].
Q3: How is this compound utilized in the synthesis of complex molecules?
A3: Researchers utilize this compound in synthesizing complex molecules like monoalkenylated crown ethers and C-pivot cryptands []. For instance, it reacts with N-(2-allyloxy)ethyl-N-(2-hydroxyethyl)-4,13-diaza-18-crown-6 in the presence of sodium hydride to yield a novel N-(2-allyloxy)ethyl-N'-(tetrahydrofurfuryloxy)ethyl-substituted crown ether derivative []. This example demonstrates the utility of this compound in introducing specific functional groups to complex molecular frameworks.
Q4: Are there any alternative reagents to this compound in these reactions?
A4: Yes, depending on the specific reaction and desired product, alternative reagents can be used. For example, in the synthesis of monoalkenylated crown ethers, 3,3-dimethylbutyl tosylate can be employed instead of this compound to introduce a different alkyl chain to the crown ether structure []. The choice of reagent ultimately depends on the desired final product and reaction conditions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






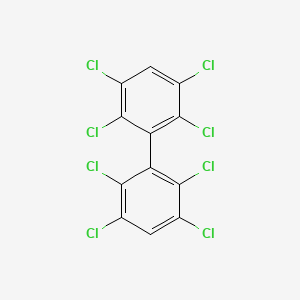
![2-[(4-Methoxyphenoxy)methyl]oxirane](/img/structure/B1346572.png)
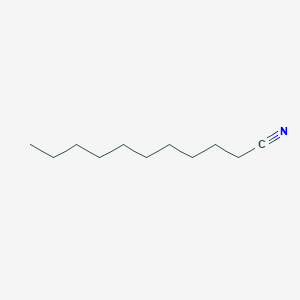

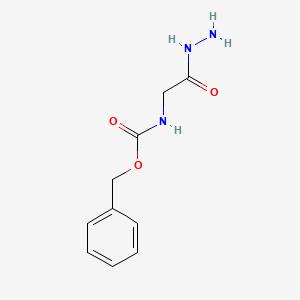
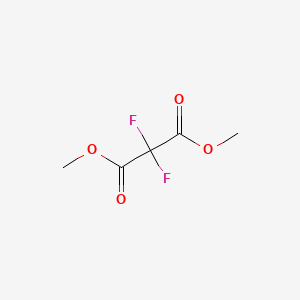
![5,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1346581.png)
